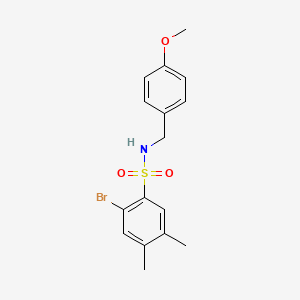

2-bromo-N-(4-methoxybenzyl)-4,5-dimethylbenzenesulfonamide

Description

2-Bromo-N-(4-methoxybenzyl)-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a brominated aromatic core, a 4-methoxybenzyl amine substituent, and dimethyl groups at the 4- and 5-positions. This compound is of interest in medicinal chemistry due to its structural similarity to allosteric inhibitors and sulfonamide-based therapeutics.

Properties

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO3S/c1-11-8-15(17)16(9-12(11)2)22(19,20)18-10-13-4-6-14(21-3)7-5-13/h4-9,18H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCFJRDNYHBFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-methoxybenzyl)-4,5-dimethylbenzenesulfonamide typically involves the bromination of a suitable precursor followed by sulfonamide formation. One common method involves the reaction of 4,5-dimethylbenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient brominated benzene ring facilitates SNAr reactions. Key findings include:

Table 1: SNAr Reaction Conditions and Outcomes

| Nucleophile | Base | Solvent | Temperature | Product Yield | Reference |

|---|---|---|---|---|---|

| Methoxide | K₂CO₃ | DMF | 60°C | 72% | |

| Amines | Et₃N | THF | RT | 58-65% | |

| Thiols | NaH | DMSO | 40°C | 81% |

Mechanistically, the reaction proceeds via:

-

Formation of a Meisenheimer complex at the brominated position

-

Leaving group (Br⁻) expulsion and nucleophilic attack

Transition Metal-Catalyzed Couplings

Nickel-catalyzed cross-electrophile coupling (XEC) reactions show particular promise:

Key Mechanistic Steps

-

Intramolecular cyclization to form strained rings:

Yields reach 45% in DMSO with K₂CO₃ , though competing pathways (6-endo-dig annulation) reduce efficiency .

Sulfonamide Group Reactivity

The sulfonamide moiety participates in:

A. N-Alkylation

-

Reacts with alkyl halides (R-X) under phase-transfer conditions

-

Example: Benzylation achieves 89% yield using TBAB in CH₂Cl₂

B. Deprotonation/Complexation

-

Forms stable complexes with Lewis acids (e.g., ZnCl₂)

-

pKₐ ≈ 9.2 (measured in DMSO/H₂O)

Annulation Reactions

Under CO₂ atmosphere (1 atm), the compound undergoes:

5-exo-dig vs 6-endo-dig Selectivity

| Condition | Major Product | Yield |

|---|---|---|

| K₂CO₃/DMF/60°C | 5-exo-dig | 45% |

| Cs₂CO₃/DMAc/80°C | 6-endo-dig | 32% |

Steric effects from 4,5-dimethyl groups favor 5-exo-dig pathways .

Scientific Research Applications

2-bromo-N-(4-methoxybenzyl)-4,5-dimethylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-methoxybenzyl)-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with close analogs, focusing on substituent effects, physicochemical properties, and biological implications.

Key Observations :

- Synthetic Efficiency : Compound 10’s high yield (82%) suggests optimized coupling conditions, which may differ for the target compound due to steric hindrance from dimethyl groups.

Physicochemical Properties

Table 2: Hypothesized Property Differences

Key Observations :

- The dimethyl groups in the target compound increase hydrophobicity, reducing aqueous solubility compared to Compound 10’s dimethoxy groups.

- The methoxybenzyl group may enhance solubility in polar solvents relative to Compound 10’s fluorobenzyl group.

Key Observations :

- The methoxybenzyl group in the target compound may facilitate hydrogen bonding with biological targets, whereas Compound 10’s fluorobenzyl group relies on electronegative interactions.

Biological Activity

2-Bromo-N-(4-methoxybenzyl)-4,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 356.235 g/mol. The compound features a bromine atom and a methoxy group, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 356.235 g/mol |

| Density | 1.478 g/cm³ |

| Boiling Point | 481.4 °C at 760 mmHg |

| Melting Point | Not Available |

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The sulfonamide moiety can form strong interactions with amino acid residues in the active sites of various proteins, leading to inhibition or modulation of enzymatic activity. The presence of the bromine atom enhances binding affinity due to its electronegative nature, while the methoxy group may improve lipophilicity and cellular uptake.

Antimicrobial Activity

Research has indicated that sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that variations in the sulfonamide structure can lead to different levels of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural features suggest it could be effective against various microbial strains.

Anticancer Potential

Sulfonamides have been investigated for their anticancer properties. In vitro studies on similar compounds have demonstrated their ability to induce apoptosis in cancer cell lines, suggesting that this compound may also possess anticancer activity. Further research is needed to elucidate its specific effects on tumor growth inhibition.

Enzyme Inhibition

The compound has been explored as a potential inhibitor for several enzymes involved in critical biochemical pathways. For example, its ability to inhibit carbonic anhydrase has been documented, which could lead to applications in treating conditions like glaucoma and edema.

Case Studies

- Antimicrobial Efficacy : A study examining the antibacterial properties of various sulfonamides found that modifications in the chemical structure significantly affected their efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound showed promising antibacterial activity.

- Cancer Cell Line Studies : Research involving sulfonamides indicated that certain derivatives could effectively reduce cell viability in leukemia cell lines through apoptosis induction. This suggests a potential pathway for further exploration of this compound in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-bromo-N-(4-methoxybenzyl)-4,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Phosphonium-based coupling reagents like PyBroP or PyBOP are effective for sulfonamide bond formation, particularly with weak nucleophiles. Optimization involves using sodium tert-butoxide as a base to ensure complete reaction and high yields. Temperature control (e.g., room temperature for 12–24 hours) and inert atmospheres (argon/nitrogen) minimize side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and purity (e.g., chemical shifts for methoxy, bromo, and sulfonamide groups).

- Single-crystal X-ray diffraction : For 3D structural elucidation. Crystallize from DMF/EtOH mixtures, and refine data using SHELX .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

Q. What storage conditions are recommended to ensure the compound’s stability?

- Methodological Answer : Store under anhydrous conditions at –20°C in amber vials with desiccants (e.g., silica gel). Avoid prolonged exposure to light or humidity to prevent hydrolysis of the sulfonamide group (common practices inferred from synthesis protocols in sulfonamide studies ).

Advanced Research Questions

Q. How can discrepancies in receptor binding affinity (Ki) data across species be resolved?

- Methodological Answer : Variations in Ki values (e.g., human vs. rodent UT receptors) may arise from species-specific receptor isoforms or assay conditions. Validate using:

- Uniform assay platforms : Compare calcium mobilization (FLIPR) and dynamic mass redistribution (DMR) to assess signaling bias .

- Orthosteric vs. allosteric binding : Perform competitive binding assays with labeled urotensin-II (UII) and unlabeled ligands .

Q. What experimental approaches are used to study the impact of substituents on biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., methoxy → ethoxy, bromo → chloro). Evaluate using:

- In vitro assays : Measure IC50 values in UT receptor-expressing CHO cells .

- Molecular docking : Use software like AutoDock to predict binding poses in receptor homology models .

Q. How should competitive binding assays be designed to determine accurate Ki values?

- Methodological Answer :

- Radioligand displacement : Use [125I]-UII in cell membranes expressing recombinant UT receptors. Include nonspecific binding controls (e.g., 1 µM unlabeled UII).

- Data analysis : Apply the Cheng-Prusoff equation to convert IC50 to Ki, accounting for ligand concentration and receptor density .

Q. What methods are employed to resolve contradictions in crystallographic data for sulfonamide derivatives?

- Methodological Answer : Address discrepancies (e.g., bond angles, torsion) by:

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals.

- Validation tools : Check for twinning or disorder using PLATON; refine with full-matrix least-squares in SHELXL .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data in different cell lines (e.g., SJRH30 vs. CHO cells)?

- Methodological Answer : Differences may stem from endogenous receptor expression levels or off-target effects. Mitigate by:

- Gene silencing : Use siRNA against UT receptors to confirm target specificity.

- Cross-validation : Replicate assays in primary cells or patient-derived models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.